Cas no 155445-40-2 (2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid)
![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/155445-40-2x500.png)
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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- MDL: MFCD16810530
- インチ: 1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(9(11)12)10(6)2/h3-4H,1-2H3,(H,11,12)
- InChIKey: FYONTTIMZPLUMM-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC2=C1C=C(C(=O)O)N2C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 231
- トポロジー分子極性表面積: 55.4
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D207661-500mg |
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid |
155445-40-2 | 500mg |
$ 320.00 | 2022-06-05 | ||
TRC | D207661-1g |
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid |
155445-40-2 | 1g |
$ 500.00 | 2022-06-05 | ||
Life Chemicals | F1907-1446-0.25g |
2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
155445-40-2 | 95%+ | 0.25g |
$812.0 | 2023-09-07 | |
abcr | AB420851-1 g |
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
155445-40-2 | 1g |
€616.10 | 2023-04-24 | ||
Chemenu | CM327216-1g |
2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
155445-40-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
Chemenu | CM327216-10g |
2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
155445-40-2 | 95%+ | 10g |
$*** | 2023-03-30 | |
abcr | AB420851-1g |
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, 95%; . |
155445-40-2 | 95% | 1g |
€616.10 | 2025-03-19 | |
A2B Chem LLC | AJ25051-10g |
2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
155445-40-2 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
A2B Chem LLC | AJ25051-5g |
2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
155445-40-2 | 95+% | 5g |
$1843.00 | 2024-04-20 | |
A2B Chem LLC | AJ25051-100g |
2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
155445-40-2 | 95+% | 100g |
$6838.00 | 2024-04-20 |
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acidに関する追加情報
Introduction to 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS No. 155445-40-2) and Its Emerging Applications in Chemical Biology
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, identified by the chemical identifier CAS No. 155445-40-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural framework and potential biological activities. This compound belongs to the furopyrrole class, a subset of nitrogen-containing heterocycles that are widely recognized for their role in pharmaceutical development and synthetic chemistry. The presence of both methyl and carboxylic acid functional groups in its structure endows it with versatile reactivity, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
The molecular structure of 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid consists of a fused bicyclic system comprising a furan ring and a pyrrole ring, with the carboxylic acid substituent located at the 5-position and two methyl groups at the 2- and 4-positions. This arrangement creates a rigid yet adaptable framework that can interact with biological targets in multiple ways. The compound's ability to engage with proteins and enzymes has led to its investigation as a potential lead compound in drug discovery efforts targeting various diseases.
In recent years, there has been a surge in research focused on nitrogen-containing heterocycles due to their prevalence in bioactive natural products and synthetic drugs. Among these, furopyrroles have emerged as particularly promising scaffolds for developing small-molecule inhibitors. The work of several research groups has highlighted the pharmacological potential of furopyrrole derivatives, including 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, in modulating key biological pathways involved in inflammation, cancer, and neurodegenerative disorders.
One of the most compelling aspects of 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is its structural flexibility, which allows for facile derivatization through various chemical transformations. Researchers have leveraged this property to synthesize a library of analogs that exhibit enhanced binding affinity or altered pharmacokinetic profiles compared to the parent compound. For instance, modifications at the 2- and 4-position methyl groups have been shown to influence the compound's solubility and metabolic stability, critical factors for drug-like properties.
The carboxylic acid moiety in 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid provides an additional site for functionalization, enabling the attachment of other pharmacophoric units or biomolecules through amide or ester linkages. This versatility has been exploited in the development of conjugates designed for targeted drug delivery or enhanced bioavailability. Such modifications are particularly relevant in oncology research, where tumor-specific targeting is a major goal.
Recent advances in computational chemistry have further accelerated the discovery process for furopyrrole-based compounds like CAS No. 155445-40-2. Molecular docking studies have identified potential binding pockets on target proteins where this scaffold can be optimally positioned to exert therapeutic effects. These virtual screening approaches have been complemented by experimental validation through high-throughput screening (HTS) campaigns and structure-based drug design (SBDD) strategies.
The synthesis of CAS No. 155445-40-2 itself presents an interesting challenge due to its fused heterocyclic system. While classical methods such as cyclization reactions and metal-catalyzed cross-coupling have been employed successfully, recent reports highlight innovative synthetic routes that improve yield and scalability. For example, transition-metal-catalyzed cascade reactions have enabled one-pot preparations of complex furopyrroles with high regioselectivity.
In addition to its pharmaceutical applications, 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has found utility as an intermediate in organic synthesis. Its reactive sites allow for diverse transformations, including hydrogenation reactions that yield saturated analogs or oxidation processes that introduce additional functional groups. These derivatives are valuable building blocks for constructing more complex molecules with tailored properties.
The growing interest in furopyrroles as pharmacophores is also reflected in patent literature and industrial R&D pipelines. Several companies are actively exploring derivatives of this scaffold for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier while maintaining stability has made them attractive candidates for central nervous system (CNS) drug development.
Environmental considerations have also influenced modern synthetic strategies for producing CAS No. 155445-40-2 and its analogs. Green chemistry principles are being integrated into synthetic protocols to minimize waste generation and reduce reliance on hazardous reagents. Solvent-free reactions or those employing biodegradable solvents are being prioritized where feasible without compromising efficiency.
The future prospects for 2,4-Dimethyl-4H-furo[3] pyrrole -5-carboxylic acid are bright given its multifaceted utility across disciplines ranging from medicinal chemistry to materials science. As computational tools continue to evolve alongside experimental methodologies ,the discovery pipeline for novel derivatives will likely expand ,leading to new insights into their biological roles . Collaborative efforts between academia ,industry ,and regulatory agencies will further facilitate translation from bench research into clinical applications .
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